![molecular formula C13H21N7O2S B2446569 3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1070862-14-4](/img/structure/B2446569.png)

3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

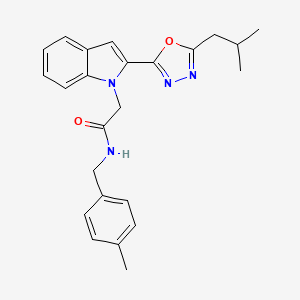

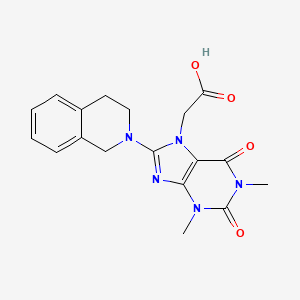

The compound belongs to the class of pyrimidine derivatives, specifically triazolopyrimidines . Pyrimidine and its fused derivatives, including triazolopyrimidines, have received much interest due to their diverse biological potential . They are considered bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often analyzed using techniques like 1H/13C nuclear resonance (NMR), infrared spectroscopy (IR), and high-resolution mass spectroscopy . Some compounds are further analyzed by single-crystal X-ray diffraction method .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Techniques like NMR and IR spectroscopy, as well as X-ray crystallography, can provide insights into these properties .Scientific Research Applications

Medicinal Chemistry

The 1,2,3-triazolo[4,5-d]pyrimidine scaffold is used in medicinal chemistry, particularly in the development of drugs for c-Met inhibition . For example, Savolitinib, a clinical candidate for c-Met protein kinase inhibition, contains this heterocyclic nucleus .

GABA A Modulating Activity

Compounds containing the 1,2,3-triazolo[4,5-d]pyrimidine nucleus have shown GABA A allosteric modulating activity . This suggests potential applications in the development of drugs for neurological disorders.

Fluorescent Probes

These compounds have been used as fluorescent probes . This application is important in various fields, including biological imaging and diagnostics.

Structural Units of Polymers

1,2,3-triazolo[4,5-d]pyrimidine derivatives have been incorporated into polymers for use in solar cells . This highlights their potential in the field of renewable energy.

BACE-1 Inhibition

Compounds with this heterocyclic nucleus have demonstrated BACE-1 inhibition . BACE-1 is a key enzyme in the production of amyloid beta, a protein associated with Alzheimer’s disease. This suggests potential applications in the development of treatments for Alzheimer’s disease.

Organic Synthesis

1,2,3-triazoles are important in organic synthesis . They have high chemical stability and strong dipole moment, making them useful in various synthetic applications .

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . Many prominent medicinal compounds, such as the anticonvulsant drug Rufinamide and the antibiotic cefatrizine, contain a 1,2,3-triazole core .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . Their ability to form hydrogen bonds makes them useful in the construction of complex molecular architectures .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of 1,2,3-triazolo[4,5-d]pyrimidines, which have been reported to exhibit a broad spectrum of biological activities . .

Mode of Action

It’s worth noting that compounds with similar structures have been reported to interact with their targets through various mechanisms, such as inhibition or modulation of enzyme activity .

Biochemical Pathways

Without specific target information, it’s challenging to accurately summarize the affected biochemical pathways. Related compounds have been associated with a variety of biological pathways, including antimicrobial, anticancer, and antioxidant pathways .

Pharmacokinetics

The presence of the piperazine moiety could potentially influence its pharmacokinetic properties, as piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities .

Result of Action

Compounds with similar structures have been reported to exhibit a variety of biological activities, including antimicrobial and anticancer activities .

Future Directions

The future research on pyrimidine derivatives is likely to focus on designing and synthesizing novel compounds with improved biological activities and selectivity. In silico pharmacokinetic and molecular modeling studies can assist in predicting the structure-requirement for observed antitumor activity .

properties

IUPAC Name |

3-ethyl-7-(4-propylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N7O2S/c1-3-9-23(21,22)19-7-5-18(6-8-19)12-11-13(15-10-14-12)20(4-2)17-16-11/h10H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQBJOWHKFAUOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2446486.png)

![N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2446488.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2446490.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2446495.png)

![N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B2446496.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2446497.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-N-(pyridin-2-ylmethyl)-4H-chromene-3-carboxamide](/img/structure/B2446504.png)